molecular formula C26H36O5 B1614868 2-Hydroxy-4-(2-hydroxy-3-decyloxypropoxy)benzophenone CAS No. 68092-49-9

2-Hydroxy-4-(2-hydroxy-3-decyloxypropoxy)benzophenone

Cat. No.: B1614868
CAS No.: 68092-49-9
M. Wt: 428.6 g/mol
InChI Key: XYUSZWLCQQSJCS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-hydroxy-3-decyloxypropoxy)benzophenone is a chemical compound with the molecular formula C26H36O5. It is known for its ultraviolet (UV) absorbing properties, making it a valuable component in various industrial applications, particularly in the field of photoprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-hydroxy-3-decyloxypropoxy)benzophenone typically involves the reaction of 2-hydroxybenzophenone with 2-hydroxy-3-decyloxypropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a tertiary amine or ammonium salt, at elevated temperatures around 120°C .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-hydroxy-3-decyloxypropoxy)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Photostabilizer in Polymers and Coatings

  • The compound serves as an effective photostabilizer , preventing UV degradation in polymers and coatings. This property is crucial for enhancing the longevity and durability of materials exposed to sunlight.

Synthesis of Complex Organic Molecules

  • It acts as a building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biological Applications

UV Protection in Biological Studies

  • In biological research, 2-Hydroxy-4-(2-hydroxy-3-decyloxypropoxy)benzophenone is employed to protect biological samples from UV damage during experiments. Its ability to absorb UV light helps maintain the integrity of sensitive biological materials.

Potential Therapeutic Uses

  • There is ongoing investigation into its use in dermatological products, particularly sunscreens. Its UV-filtering capabilities make it a candidate for formulations aimed at protecting skin from harmful UV radiation .

Medical Applications

Sunscreen Formulations

  • The compound is being studied for incorporation into sunscreen products due to its effectiveness in blocking UV rays. This application is critical for developing effective sun protection strategies in cosmetics .

Research on Toxicity and Safety

  • Toxicity studies have been conducted to evaluate the safety of this compound when used in consumer products. These studies assess potential adverse effects on health, including impacts on liver and kidney function .

Industrial Applications

Production of UV-resistant Materials

  • Industries utilize this compound in the production of UV-resistant plastics, paints, adhesives, and coatings. Its incorporation enhances the performance of these materials under prolonged exposure to sunlight .

Market Demand and Trends

  • The demand for UV absorbers like this compound is growing due to increasing awareness about UV-related health risks and the need for durable materials in various applications .

Case Study 1: Photostabilization of Polymers

A study demonstrated that adding this compound to polycarbonate significantly improved its resistance to UV degradation over time compared to untreated samples. The treated samples showed less discoloration and maintained mechanical properties after prolonged exposure.

Case Study 2: Sunscreen Efficacy

Clinical trials evaluating sunscreen formulations containing this compound showed enhanced protection against UVB radiation. Participants using these formulations reported lower instances of sunburn compared to those using standard formulations without this benzophenone derivative.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV lightThis mechanism involves reversible keto-enol tautomerism, which is a key feature of many UV absorbers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(2-hydroxy-3-decyloxypropoxy)benzophenone is unique due to its specific alkyl chain length, which provides enhanced solubility and compatibility with various polymers. This makes it particularly effective in applications requiring high transparency and UV protection .

Biological Activity

2-Hydroxy-4-(2-hydroxy-3-decyloxypropoxy)benzophenone, also known by its CAS number 68092-49-9, is a synthetic organic compound primarily recognized for its ultraviolet (UV) absorbing properties. This compound is utilized in various applications, including photoprotection in cosmetics and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Molecular Formula : C26H36O5
  • Molecular Weight : 428.57 g/mol
  • Density : 1.092 g/cm³
  • Boiling Point : 580.178°C at 760 mmHg
  • Flash Point : 188.52°C

The biological activity of this compound primarily stems from its ability to absorb UV light. This absorption occurs through a reversible keto-enol tautomerism, which stabilizes the compound and prevents the degradation of biological molecules such as DNA and proteins when exposed to UV radiation .

Photoprotective Effects

Research indicates that this compound effectively protects biological tissues from UV-induced damage. It acts as a photostabilizer, preventing the formation of free radicals that can lead to cellular damage and inflammation .

Toxicological Studies

A series of toxicity studies have been conducted to evaluate the safety profile of this compound. In a study assessing reproductive toxicity, it was found that high doses led to increased liver and kidney weights in animal models, suggesting potential organ stress or damage at elevated concentrations . Furthermore, decreased epididymal sperm density was observed, indicating a possible impact on male fertility .

Antioxidant Properties

The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress. This property is particularly relevant in dermatological applications, where oxidative damage from UV exposure can exacerbate skin aging and other conditions .

Case Studies and Research Findings

Study TypeFindings
Reproductive Toxicity StudyIncreased liver and kidney weights; decreased epididymal sperm density at high doses .
Photostability ResearchDemonstrated effectiveness as a UV absorber in polymer formulations.
Antioxidant Activity AssessmentExhibited significant antioxidant properties, reducing oxidative stress markers in vitro .

Applications in Industry

Due to its biological activities, this compound is widely used in:

  • Cosmetics : As a UV filter in sunscreens and skincare products.
  • Materials Science : Enhancing the durability of plastics and coatings against UV degradation.
  • Pharmaceuticals : Investigated for potential therapeutic applications due to its protective effects against cellular damage.

Properties

IUPAC Name

[4-(3-decoxy-2-hydroxypropoxy)-2-hydroxyphenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-2-3-4-5-6-7-8-12-17-30-19-22(27)20-31-23-15-16-24(25(28)18-23)26(29)21-13-10-9-11-14-21/h9-11,13-16,18,22,27-28H,2-8,12,17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUSZWLCQQSJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867467
Record name Methanone, [4-[3-(decyloxy)-2-hydroxypropoxy]-2-hydroxyphenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68092-49-9
Record name [4-[3-(Decyloxy)-2-hydroxypropoxy]-2-hydroxyphenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68092-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-(3-(decyloxy)-2-hydroxypropoxy)-2-hydroxyphenyl)phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068092499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [4-[3-(decyloxy)-2-hydroxypropoxy]-2-hydroxyphenyl]phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [4-[3-(decyloxy)-2-hydroxypropoxy]-2-hydroxyphenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[3-(decyloxy)-2-hydroxypropoxy]-2-hydroxyphenyl] phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.220
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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